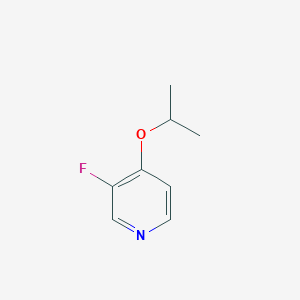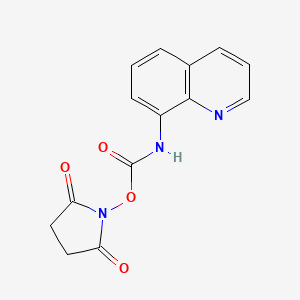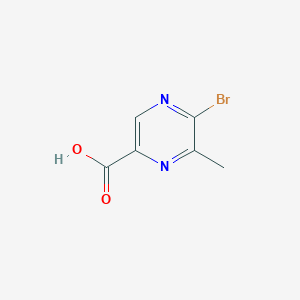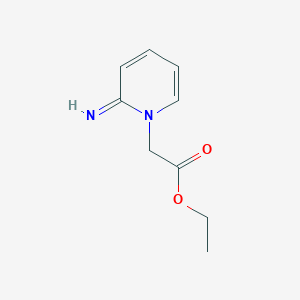
3-Fluoro-4-isopropoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-isopropoxypyridine is a fluorinated pyridine derivative with the molecular formula C8H10FNO.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-isopropoxypyridine typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the pyridine ring. This can be achieved using reagents such as Selectfluor® or other fluorinating agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, often utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reagent concentrations .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Fluoro-4-isopropoxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines .
Applications De Recherche Scientifique
3-Fluoro-4-isopropoxypyridine has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules.
Mécanisme D'action
The mechanism by which 3-Fluoro-4-isopropoxypyridine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This can modulate the activity of the target proteins and influence various biochemical pathways .
Comparaison Avec Des Composés Similaires
- 3-Fluoro-4-iodopyridine
- 3-Fluoro-4-hydroxyproline
- 3-Fluoro-5-methylpyridin-4-amine
Comparison: Compared to these similar compounds, 3-Fluoro-4-isopropoxypyridine is unique due to its isopropoxy group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where specific spatial and electronic characteristics are required .
Propriétés
Formule moléculaire |
C8H10FNO |
|---|---|
Poids moléculaire |
155.17 g/mol |
Nom IUPAC |
3-fluoro-4-propan-2-yloxypyridine |
InChI |
InChI=1S/C8H10FNO/c1-6(2)11-8-3-4-10-5-7(8)9/h3-6H,1-2H3 |
Clé InChI |
KOEKHGKRHJAXGF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=NC=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![tert-Butyl 2-[(3R,5R,6S)-4-Cbz-2-oxo-5,6-diphenylmorpholin-3-yl]acetate](/img/structure/B13670527.png)


![(Z)-2-[(Z)-Dec-4-en-1-yl]dodec-6-enenitrile](/img/structure/B13670553.png)



